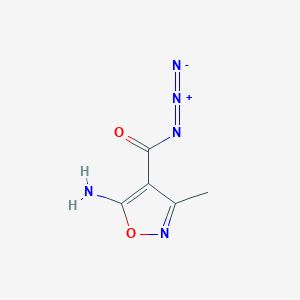![molecular formula C10H11N3O B14261052 {6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol CAS No. 154696-41-0](/img/structure/B14261052.png)
{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol is a compound that features both imidazole and pyridine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The presence of these rings in a single molecule makes it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol typically involves the reaction of 2-chloromethylpyridine with imidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in {6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, to form various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and receptor-ligand interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules. It can be used in the design of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of various chemicals and materials, including polymers and catalysts.
作用機序
The mechanism of action of {6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Imidazole: A simple heterocyclic compound with a wide range of biological activities.
Pyridine: Another basic heterocyclic compound used in various chemical syntheses.
Histidine: An amino acid containing an imidazole ring, important in enzyme active sites.
Uniqueness
The uniqueness of {6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol lies in its combined structure of imidazole and pyridine rings, which allows it to participate in a diverse array of chemical and biological interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
154696-41-0 |
|---|---|
分子式 |
C10H11N3O |
分子量 |
189.21 g/mol |
IUPAC名 |
[6-(imidazol-1-ylmethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c14-7-10-3-1-2-9(12-10)6-13-5-4-11-8-13/h1-5,8,14H,6-7H2 |
InChIキー |
FRYHHZYZIFVGFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)CO)CN2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(2-Aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14260969.png)

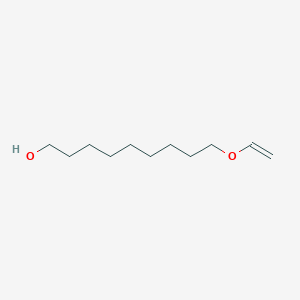

![Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]-](/img/structure/B14260996.png)
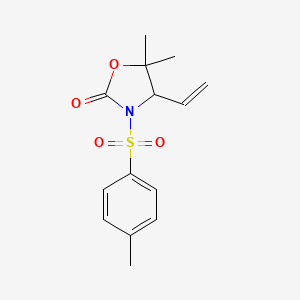
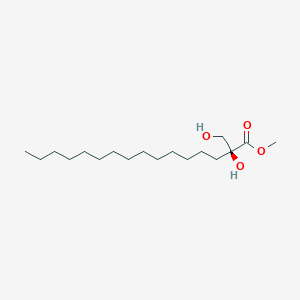

![Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-](/img/structure/B14261014.png)
![N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine](/img/structure/B14261024.png)
![2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone](/img/structure/B14261027.png)
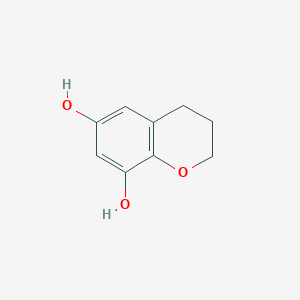
![1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B14261046.png)
